

An In-depth Technical Guide to 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoroisoquinoline**

Cat. No.: **B1268607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

4-Fluoroisoquinoline is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and drug discovery. Its structure, featuring an isoquinoline core with a fluorine atom at the 4-position, makes it a valuable intermediate for the synthesis of various biologically active molecules. The introduction of fluorine can significantly modulate the physicochemical and biological properties of organic compounds, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of **4-Fluoroisoquinoline**, including its chemical identity, suppliers, physicochemical properties, synthesis protocols, and potential applications based on the activities of structurally related compounds.

Chemical Identity and Suppliers

4-Fluoroisoquinoline is identified by the CAS Number 394-67-2.^[1] Several chemical suppliers offer this compound for research and development purposes.

Property	Value
CAS Number	394-67-2
Molecular Formula	C ₉ H ₆ FN
Molecular Weight	147.15 g/mol
IUPAC Name	4-fluoroisoquinoline
Synonyms	4-Fluoro-isoquinoline, Isoquinoline, 4-fluoro-

A non-exhaustive list of suppliers for **4-Fluoroisoquinoline** includes:

Supplier Name
ECHEMI
Tokyo Chemical Industry (TCI)
Chemvon Biotechnology
JINHUA HUAYI CHEMICAL CO., LTD.
Hangzhou Cherry Pharmaceutical Technology Co., LTD

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Fluoroisoquinoline** is presented below.[\[1\]](#)[\[2\]](#)

Property	Value
Physical State	Solid (White to light yellow powder or lump)
Melting Point	32.0 to 36.0 °C
Boiling Point	236 °C
Flash Point	99 °C
Purity (GC)	>98.0%
Storage Temperature	Room Temperature (Recommended <15°C)
¹ H NMR	Conforms to structure
¹³ C NMR	Conforms to structure
¹⁹ F NMR	Conforms to structure
IR (KBr)	1315, 1260, 763 cm ⁻¹
Mass Spec (MS)	m/z 183, 181 (M ⁺), 146 (M ⁺ -Cl)

Experimental Protocols: Synthesis of 4-Fluoroisoquinoline

Several synthetic routes for the preparation of **4-Fluoroisoquinoline** have been reported. Below are detailed methodologies for two common approaches.

Method 1: From 4-Aminoisoquinoline via Balz-Schiemann Reaction

This method involves the diazotization of 4-aminoisoquinoline followed by a Balz-Schiemann reaction.^[3]

Step 1: Diazotization

- Suspend 4-aminoisoquinoline (1.0 eq) in a 40% aqueous solution of fluoroboric acid.
- Cool the mixture to -15 to -10 °C in an ice-salt bath.

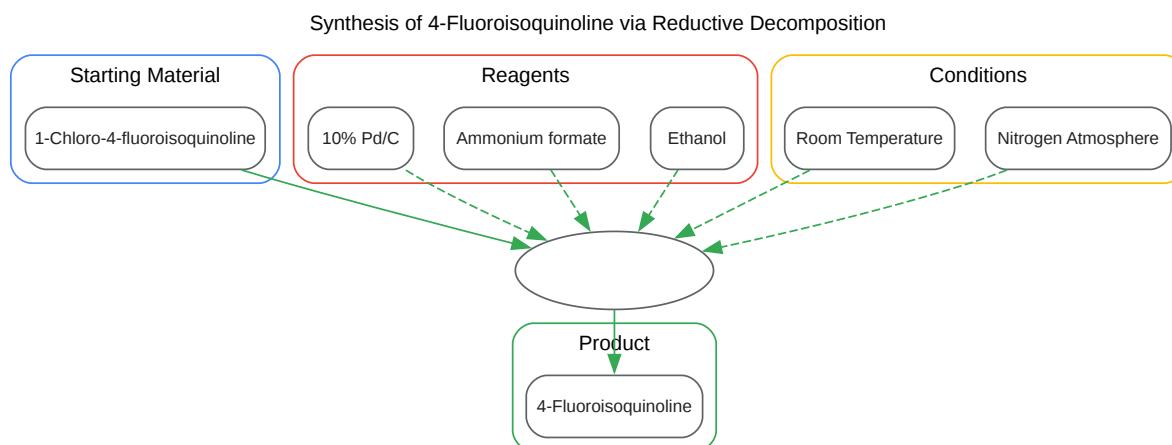
- Add a solution of sodium nitrite (1.15 eq) in water dropwise, maintaining the temperature below -10 °C.
- Stir the reaction mixture for an additional hour at -15 °C.
- Collect the resulting precipitate, the diazonium fluoroborate salt, by filtration.
- Wash the salt sequentially with chilled diisopropyl ether.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

- Add the dried diazonium fluoroborate salt to toluene.
- Heat the mixture to 45-50 °C until the evolution of nitrogen gas ceases.
- Upon completion, cool the reaction mixture.
- Purify the crude product by appropriate methods (e.g., column chromatography) to yield **4-Fluoroisoquinoline**.

Method 2: From 1-Chloro-4-fluoroisoquinoline via Reductive Decomposition

This protocol describes the synthesis of **4-Fluoroisoquinoline** from 1-chloro-4-fluoroisoquinoline.[\[4\]](#)


Reaction Setup:

- In a suitable reaction vessel, dissolve 1-chloro-4-fluoroisoquinoline (1.0 eq) in ethanol.
- Add 10% Palladium on charcoal (Pd/C) and ammonium formate.
- Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

Workup and Purification:

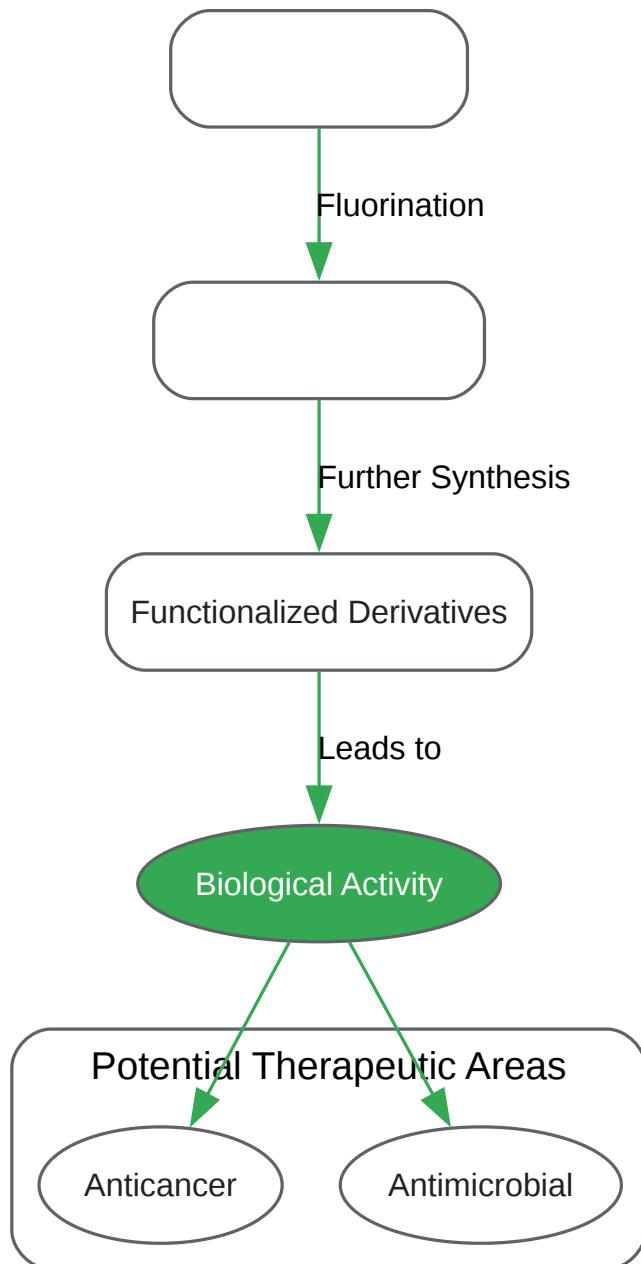
- Remove the catalyst by filtration.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a mixture of ethyl acetate and water.
- Separate the organic layer, wash it with 20% brine, and dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain **4-Fluoroisoquinoline**.

[Click to download full resolution via product page](#)

Synthetic pathway for **4-Fluoroisoquinoline**.

Biological Activity and Potential Applications


While direct and extensive research on the biological activity of **4-Fluoroisoquinoline** is limited, the broader class of isoquinoline and fluoroquinolone derivatives has demonstrated significant therapeutic potential.^{[5][6][7][8]} This suggests promising avenues for the application of **4-Fluoroisoquinoline** as a key intermediate in drug discovery.

Anticancer and Antimicrobial Potential

Fluoroquinolone derivatives, which are structurally related to **4-Fluoroisoquinoline**, have been investigated as potent anticancer and antimicrobial agents.^{[5][7]} The proposed mechanism for their anticancer activity often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.^[5] As antimicrobial agents, isoquinoline derivatives have shown efficacy against a range of bacteria, including drug-resistant strains.^[7]

The logical relationship between the core isoquinoline structure, its fluorinated derivative (**4-Fluoroisoquinoline**), and the resulting biologically active compounds is illustrated in the diagram below.

Logical Relationship of Isoquinoline Derivatives in Drug Discovery

[Click to download full resolution via product page](#)

From core structure to potential applications.

Conclusion

4-Fluoroisoquinoline is a valuable chemical intermediate with established synthetic routes and clear physicochemical properties. While direct biological data on this specific molecule is sparse, its structural relationship to known bioactive compounds, particularly in the realms of oncology and infectious diseases, underscores its potential as a key building block for the development of novel therapeutics. The detailed synthetic protocols and compiled data in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of **4-Fluoroisoquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoroisoquinoline | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroisoquinoline | 394-67-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 4. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268607#4-fluoroisoquinoline-cas-number-and-supplier>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com